1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC20210152
Molecular Formula: C12H18ClFN4
Molecular Weight: 272.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClFN4 |
|---|---|
| Molecular Weight | 272.75 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17FN4.ClH/c1-10-12(9-17(15-10)7-5-13)14-8-11-4-3-6-16(11)2;/h3-4,6,9,14H,5,7-8H2,1-2H3;1H |
| Standard InChI Key | YUYHCXBMABCAOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CN2C)CCF.Cl |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a pyrazole ring with strategically placed substituents that influence its electronic and steric properties. The pyrazole core (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at the 1-position with a 2-fluoroethyl group (), at the 3-position with a methyl group (), and at the 4-position with an amine-linked pyrrole moiety () . The hydrochloride salt formation at the amine group improves aqueous solubility, a critical factor for bioavailability in drug formulations.
The SMILES notation for this compound is Cc1nn(CCF)cc1NCc1cnn(C)c1.Cl, reflecting the connectivity of its functional groups . Key structural features include:
-
Pyrazole ring: Provides aromatic stability and sites for hydrogen bonding.
-
2-Fluoroethyl group: Introduces electronegativity and potential for halogen-based interactions.
-
N-Methylpyrrole: Enhances lipophilicity and modulates receptor binding affinity.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remain unpublished, analogous pyrazole derivatives exhibit planar aromatic systems with substituents influencing ring puckering and intermolecular interactions . Infrared (IR) spectroscopy of related compounds reveals characteristic absorptions for N-H stretching (3200–3300 cm), C-F stretching (1100–1200 cm), and aromatic C=C vibrations (1450–1600 cm). Nuclear magnetic resonance (NMR) data would likely show distinct signals for the methyl groups (δ 1.5–2.5 ppm), fluorinated ethyl chain (δ 3.5–4.5 ppm), and pyrrole protons (δ 6.0–7.0 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine hydrochloride likely follows a multi-step sequence common to pyrazole derivatives :
-
Formation of the pyrazole core: Cyclocondensation of a 1,3-diketone with hydrazine or substituted hydrazine.
-
Introduction of the 2-fluoroethyl group: Alkylation using 1-fluoro-2-iodoethane under basic conditions.
-
Pyrrole moiety attachment: Nucleophilic substitution or reductive amination to link the N-methylpyrrolemethyl group.
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key challenges include ensuring regioselectivity during pyrazole ring formation and minimizing side reactions during fluorine incorporation . Modern synthetic approaches, such as microwave-assisted reactions or transition metal catalysis, could enhance yield and purity .
Chemical Stability and Reactivity
The compound’s reactivity is governed by its functional groups:
-
Pyrazole ring: Resists electrophilic substitution due to electron-deficient nature but participates in nucleophilic aromatic substitution under forcing conditions.
-
Fluoroethyl chain: The C-F bond’s high polarity facilitates dipole-dipole interactions but limits metabolic degradation.
-
Secondary amine: Prone to protonation (as in the hydrochloride salt) and participation in hydrogen bonding .
Physical and Spectroscopic Properties
The compound’s solubility in polar solvents aligns with its hydrochloride salt form, which ionizes readily in aqueous media. Computational models predict moderate lipophilicity (LogP 1.2–1.8), suggesting balanced membrane permeability and solubility .
Challenges and Future Directions
Synthetic Optimization
Current limitations in regioselectivity and yield necessitate advanced strategies such as:
-
Flow chemistry: For precise control over reaction parameters.
-
Enzymatic catalysis: To achieve stereoselective synthesis of chiral intermediates .
Pharmacological Profiling
Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume